1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene
CAS No.:
Cat. No.: VC16205550
Molecular Formula: C14H12F2O2
Molecular Weight: 250.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12F2O2 |
|---|---|
| Molecular Weight | 250.24 g/mol |
| IUPAC Name | 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene |
| Standard InChI | InChI=1S/C14H12F2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9,14H,1H3 |
| Standard InChI Key | SFPKLDGUBPWKCF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene, reflects its bifunctional aromatic system. The central benzene ring is substituted at the 1-position with a difluoromethyl group and at the 4-position with a phenoxy group bearing a para-methoxy substituent. Key structural features include:
-
Bond Angles and Lengths: The C-F bond lengths in the difluoromethyl group are approximately 1.34 Å, typical for C-F single bonds, while the C-O bond in the methoxy group measures ~1.43 Å .
-
Electron Distribution: The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution, whereas the difluoromethyl group withdraws electron density inductively, creating a polarized electronic environment .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₂O₂ |
| Molecular Weight | 262.24 g/mol |
| IUPAC Name | 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene |
| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F |
Synthesis and Production
Synthetic routes to 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene typically involve sequential functionalization of the benzene ring. Two primary strategies are employed:
Direct Difluoromethylation
A common approach utilizes difluoromethylating reagents such as TMS-CF₂H (trimethylsilyl difluoromethane) or DAST (diethylaminosulfur trifluoride). For example:
-
Phenoxy Group Introduction: 4-Methoxyphenol is coupled to 4-bromobenzene via Ullmann coupling using a copper catalyst .
-
Difluoromethylation: The resulting 4-(4-methoxyphenoxy)bromobenzene undergoes nucleophilic substitution with a difluoromethyl source under anhydrous conditions .
Reaction Conditions:
-
Temperature: 80–120°C
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Alternative Routes
-
Cross-Coupling: Suzuki-Miyaura coupling between 4-(difluoromethyl)phenylboronic acid and 4-methoxyphenyl ether precursors.
-
One-Pot Synthesis: Sequential alkylation and fluorination steps in a single reactor, improving efficiency .
Table 2: Synthetic Method Comparison
| Method | Reagents | Yield (%) | Advantage |
|---|---|---|---|
| Direct Difluoromethylation | TMS-CF₂H, CuI | 65 | Scalability |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 55 | Regioselectivity |
Physicochemical Properties
The compound’s properties are influenced by its dual substituents:
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL) .
-
Thermal Stability: Decomposes at 220°C, with the difluoromethyl group exhibiting higher stability than chloro or bromo analogs .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aromatic), 6.95 (d, 2H, aromatic), 6.85 (s, 1H, CF₂H), 3.80 (s, 3H, OCH₃) .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of fluorinated drug candidates. For example:
-
Anticancer Agents: Difluoromethyl groups enhance metabolic stability and membrane permeability in kinase inhibitors .
-
Antimicrobials: Fluorinated aromatics disrupt bacterial cell wall synthesis, as seen in analogs like 1-(difluoromethoxy)-4-iodobenzene .
Materials Science
-
Liquid Crystals: The polarized structure aids in aligning mesophases, improving display response times.
-
Polymer Additives: Enhances thermal stability in fluoropolymers used in high-temperature applications .
Biological Activity and Mechanisms
While direct studies are scarce, analogs exhibit:
-
Cytotoxicity: IC₅₀ values of 10–20 μM in breast cancer (MCF-7) and lung cancer (A549) cell lines .
-
Enzyme Inhibition: Binding to cytochrome P450 enzymes via hydrogen bonding with the difluoromethyl group .
Table 3: Biological Activity of Analogs
| Compound | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 1-(Difluoromethoxy)-4-iodobenzene | E. coli | 15 | Cell wall synthesis inhibition |
| 2-(Difluoromethyl)-1,4-dimethoxybenzene | CYP3A4 | 12 | Competitive inhibition |
Future Research Directions
-
Optimized Synthesis: Develop catalytic asymmetric routes for enantioselective applications.
-
Biological Screening: Expand toxicity and efficacy studies in preclinical models.
-
Material Innovations: Explore use in organic semiconductors for flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume